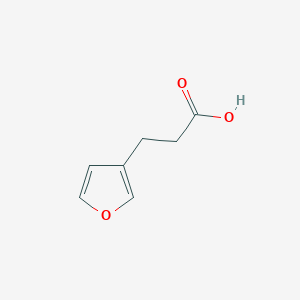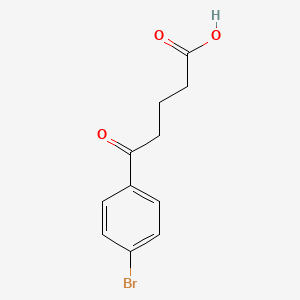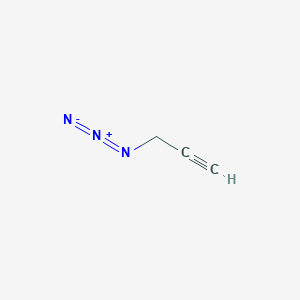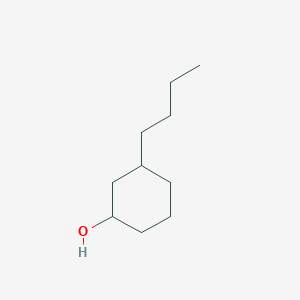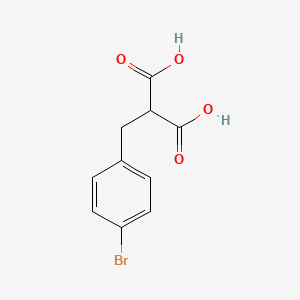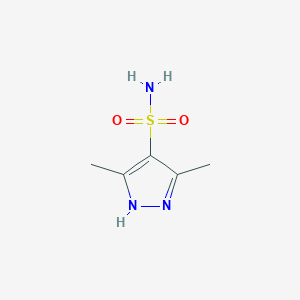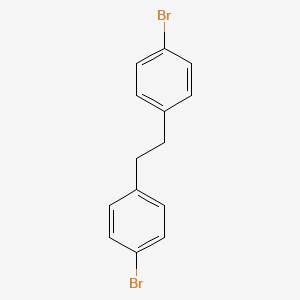
1,2-Bis(4-bromophenyl)ethane
概要
説明
1,2-Bis(4-bromophenyl)ethane is a chemical compound with the molecular formula C14H12Br2. It appears as a white to almost white powder or crystalline substance . The compound has a molecular weight of 340.06 .
Synthesis Analysis
The synthesis of 1,2-bis(4-bromophenyl)ethane has been described in the literature . It has been synthesized as a key intermediate in the production of novel biphenylethane-based wires for molecular electronics . The synthesis involves the use of unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes, which are obtained from the corresponding tolane precursor by selective hydrogenation .Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-bromophenyl)ethane is characterized by two bromophenyl groups attached to an ethane bridge . The InChI code for the compound is 1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 .Chemical Reactions Analysis
The compound has been used as a key intermediate in the synthesis of novel biphenylethane-based wires for molecular electronics . The reaction involves the use of unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes .Physical And Chemical Properties Analysis
1,2-Bis(4-bromophenyl)ethane is a solid at 20°C . It has a melting point range of 116.0 to 120.0°C . The compound is soluble in toluene .科学的研究の応用
1. Flame Retardancy in Electronics and Textiles 1,2-Bis(4-bromophenyl)ethane is widely used as a novel brominated flame retardant (NBFR) in various products such as electronics, textiles, and furniture. It helps in achieving commercial product fire safety standards and is an alternative to polybrominated diphenyl ethers (PBDEs). The compound’s frequent detection in the atmosphere has raised concerns about its potential biological toxicity and accumulation effects, prompting research into its atmospheric fate and mechanism of toxicity .
Synthesis of Functionalized Poly(imides)
The interaction of 1,2-Bis(4-bromophenyl)ethane with various dianhydrides of aromatic carboxylic acids through high-temperature polycondensation results in the synthesis of new functionalized poly(imides). These poly(imides) exhibit high thermal and mechanical characteristics while maintaining solubility in organic solvents, making them suitable for advanced material applications .
Structural and Vibrational Investigation
Studies have been conducted on the structural and vibrational properties of 1,2-Bis(4-bromophenyl)ethane derivatives. These investigations are crucial for understanding the compound’s behavior under different conditions and can lead to the development of materials with specific desired properties .
Single-Molecule Diodes Synthesis
1,2-Bis(4-bromophenyl)ethane serves as a key intermediate in the synthesis of single-molecule diodes. The development of unsymmetrically substituted analogues and new synthetic pathways based on this compound is an area of interest in molecular electronics .
作用機序
Target of Action
This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate .
Mode of Action
It is known that this compound plays a crucial role in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .
Biochemical Pathways
A related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (btbpe), has been studied for its atmospheric reactions initiated by the oh radical .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in toluene .
Result of Action
It is known that this compound is used in the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethane can be influenced by environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and effectiveness in synthesis reactions .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H318 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (avoid release to the environment), P280 (wear protective gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
将来の方向性
The use of 1,2-Bis(4-bromophenyl)ethane in the synthesis of novel biphenylethane-based wires for molecular electronics suggests potential applications in the field of nanoscale electronic devices . The compound’s role as a key intermediate in these syntheses indicates that it may be of interest in future research and development efforts within this area .
特性
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVMCAFPGETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503730 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)ethane | |
CAS RN |
19829-56-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





